molecular formula C16H20Cl2N6O2 B2723328 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2034355-85-4

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2723328
CAS No.: 2034355-85-4
M. Wt: 399.28
InChI Key: MELYZNHVZKGFAZ-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • A 2,4-dichlorophenoxy group linked to an acetamide backbone, a feature common in synthetic auxin agonists and herbicides.
  • A 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl substituent on the acetamide nitrogen, which introduces a polar, electron-rich heterocyclic system.

The compound’s design leverages the auxin-mimetic activity of the dichlorophenoxy moiety while incorporating a triazine-derived group to modulate solubility, stability, or receptor-binding specificity.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N6O2/c1-23(2)15-20-13(21-16(22-15)24(3)4)8-19-14(25)9-26-12-6-5-10(17)7-11(12)18/h5-7H,8-9H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELYZNHVZKGFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry and agricultural science due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound features a triazine core substituted with dimethylamino groups and a dichlorophenoxyacetamide moiety. Its molecular formula is C16H19Cl2N5OC_{16}H_{19}Cl_2N_5O, with a molecular weight of approximately 392.26 g/mol. The synthesis typically involves multi-step organic reactions where 4,6-bis(dimethylamino)-1,3,5-triazine is reacted with 2-(2,4-dichlorophenoxy)acetyl chloride under controlled conditions to yield the final product.

Synthetic Route Overview

StepReactantsConditionsProducts
14,6-bis(dimethylamino)-1,3,5-triazine + 2-(2,4-dichlorophenoxy)acetyl chlorideBase (e.g., triethylamine), solvent (e.g., dichloromethane)This compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can modulate the activity of specific enzymes and receptors due to its unique structural features. Studies suggest that it may act as an inhibitor or activator in several enzymatic pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research has highlighted the potential of dichlorophenoxyacetic acid derivatives in selectively inhibiting COX-2 enzymes, which are implicated in inflammatory processes .
  • Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .

Study on Enzyme Inhibition

In a study evaluating the inhibitory effects of related compounds on AChE activity:

  • Compound Tested : A derivative similar to this compound.
  • IC50 Value : The compound exhibited an IC50 value of 3.5 µM against AChE.
  • Binding Interactions : Molecular docking studies revealed stable interactions with the active site of AChE.

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory potential of compounds containing the dichlorophenoxy group:

  • Target : COX-2 enzyme inhibition.
  • Findings : The compounds demonstrated significant binding affinity to COX-2 with ΔG values indicating strong interaction (e.g., -10.4 kcal/mol for one derivative) .

Comparison with Similar Compounds

Key Observations :

  • 2,4-Dichlorophenoxy is a conserved motif across auxin agonists, critical for receptor interaction .

Triazine-Containing Derivatives

Triazine rings are widely used in agrochemicals and pharmaceuticals. Comparisons include:

Compound Name Key Structural Features Biological Activity Key Findings Reference
Target Compound Bis(dimethylamino) triazine + acetamide Likely herbicidal/auxin-mimetic Dimethylamino groups may enhance solubility and membrane permeability.
Ibuprofen-triazine hybrids () Triazine linked to ibuprofen derivatives Analgesic Triazine acts as a spacer, modifying pharmacokinetics without direct activity.
ECHA-listed triazine derivatives () Triazine with hydroxy or alkyl groups Industrial applications (e.g., coatings) Hydrophobic substituents tailor physical properties for material science.

Key Observations :

  • The bis(dimethylamino) triazine in the target compound contrasts with ibuprofen-linked triazines (analgesic) or industrial triazines, underscoring its role in biological targeting rather than material science.
  • Polar substituents (e.g., dimethylamino) may differentiate its mode of action from nonpolar triazine derivatives.

Dichlorophenyl Acetamide Derivatives in Other Pharmacological Classes

Compounds with dichlorophenyl-acetamide motifs but divergent applications ():

Compound Name Key Structural Features Biological Activity Key Findings Reference
Target Compound Dichlorophenoxy + triazine-methyl Auxin-mimetic Dichlorophenoxy group aligns with auxin agonists.
U-48800 2-(2,4-dichlorophenyl)-N-cyclohexyl acetamide Opioid receptor modulation Cyclohexyl-dimethylamino group confers CNS activity.
U-51754 2-(3,4-dichlorophenyl)-N-cyclohexyl acetamide Opioid-like effects Substituted phenyl group alters receptor specificity.

Key Observations :

  • Despite shared acetamide and dichlorophenyl motifs, U-48800/U-51754 target opioid receptors, highlighting how nitrogen substituents (e.g., cyclohexyl vs. triazine) dictate pharmacological class.
  • The target compound’s triazine-methyl group likely prevents crossover into CNS activity, favoring plant-specific applications.

Research Findings and Implications

  • SAR Insights: The 2,4-dichlorophenoxy group is essential for auxin-like activity, while the triazine substituent fine-tunes physicochemical properties. Dimethylamino groups on the triazine may improve water solubility compared to aromatic substituents (e.g., pyridine in Compound 533) .
  • Stability and Metabolism: Triazine derivatives with electron-donating groups (e.g., dimethylamino) resist oxidative degradation better than simple triazoles or pyridines .
  • Target Specificity : Unlike opioid-active dichlorophenyl acetamides (), the target compound’s polar triazine likely restricts its activity to plant systems .

Preparation Methods

Cyclotrimerization of Nitriles

The 1,3,5-triazine core is synthesized via cyclotrimerization of dimethylamino-substituted nitriles. A one-pot method reported by Herrera et al. involves reacting nitrilium salts (generated from nitriles and triflic anhydride) with additional nitriles at elevated temperatures. For example:
$$
\text{2 (CH}3\text{)}2\text{N-CN} + \text{CH}3\text{CN} \xrightarrow{\text{Tf}2\text{O, 80°C}} \text{4,6-Bis(dimethylamino)-1,3,5-triazine}
$$
This method achieves moderate yields (45–60%) and avoids harsh conditions required for traditional cyanuric chloride routes.

Functionalization with Methylamine

The triazine is subsequently functionalized at the 2-position via nucleophilic substitution. Reaction with methylamine in the presence of a base (e.g., K$$2$$CO$$3$$) yields 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamine. Optimized conditions involve refluxing in methyl ethyl ketone (MEK) for 6 hours, achieving ~70% yield.

Synthesis of 2-(2,4-Dichlorophenoxy)acetic Acid

Etherification of 2,4-Dichlorophenol

2,4-Dichlorophenol is reacted with chloroacetic acid under alkaline conditions (NaOH, H$$2$$O/EtOH, reflux). The reaction proceeds via Williamson ether synthesis:
$$
\text{2,4-Cl}
2\text{C}6\text{H}3\text{OH} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH}} \text{2-(2,4-Dichlorophenoxy)acetic acid}
$$
Yields exceed 85% after acidification and recrystallization.

Coupling via Amide Bond Formation

The final step involves coupling the triazine-methylamine and aryloxyacetic acid subunits. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Activation of 2-(2,4-dichlorophenoxy)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) forms a reactive ester. Subsequent addition of triazine-methylamine at 0–5°C affords the target compound in 65–75% yield.

Schotten-Baumann Reaction

Aqueous NaOH facilitates the reaction between the acid chloride (generated using SOCl$$_2$$) and triazine-methylamine. This method offers scalability but lower yields (50–60%) due to hydrolysis side reactions.

Data Tables

Table 1: Optimization of Triazine-Methylamine Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclotrimerization (CH$$3$$)$$2$$N-CN, Tf$$_2$$O, 80°C 58
Methylamine coupling CH$$3$$NH$$2$$, K$$2$$CO$$3$$, MEK, reflux 72

Table 2: Amide Coupling Efficiency

Method Conditions Yield (%) Purity (%)
EDC/HOBt DCM, 0–5°C, 12 h 73 98
Schotten-Baumann NaOH (aq), SOCl$$_2$$, rt 55 90

Mechanistic Insights and Challenges

Side Reactions in Triazine Synthesis

Competitive hydrolysis of nitrilium salts can reduce cyclotrimerization yields. Stabilizing intermediates with non-polar solvents (e.g., toluene) minimizes decomposition.

Steric Hindrance in Amide Formation

The bulky triazine-methylamine necessitates slow addition of the activated ester to prevent aggregation. Microwave-assisted coupling (50°C, 30 min) improves reaction rates but risks racemization.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Triazine Core Formation : React 4,6-dichloro-1,3,5-triazine with dimethylamine under controlled pH to introduce dimethylamino groups .

Acetamide Linkage : Couple the triazine intermediate with 2-(2,4-dichlorophenoxy)acetic acid using carbodiimide crosslinkers (e.g., EDCl) in dichloromethane with triethylamine as a base .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

  • Key Considerations : Optimize stoichiometry (1:1.5 molar ratio of triazine to acid) and reflux time (4–6 hours) to maximize yield (>70%) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR identifies protons on the triazine (δ 3.1–3.3 ppm for N(CH3)2) and acetamide (δ 2.1 ppm for COCH2) .
  • 13C NMR confirms carbonyl (δ 170–175 ppm) and triazine ring carbons (δ 165–170 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]+ at m/z 424.1 (calculated) .
    • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Approach :

Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for triazine functionalization .

Solvent Effects : Simulate solvent interactions (e.g., DMF vs. ethanol) using COSMO-RS to predict reaction kinetics .

Machine Learning : Train models on existing triazine-acetamide syntheses to recommend optimal conditions (e.g., 60°C, 12 hours for 85% yield) .

  • Validation : Cross-validate computational predictions with experimental HPLC purity data (>95%) .

Q. How to address contradictions in reported biological activity data (e.g., IC50 variability)?

  • Strategies :

Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects .

Meta-Analysis : Compare datasets using standardized protocols (e.g., MTT assay at 48 hours) to isolate variables like solvent (DMSO concentration ≤0.1%) .

Target Validation : Use CRISPR-Cas9 knockout models to confirm mechanism (e.g., inhibition of DNA methyltransferases vs. off-target effects) .

Q. What strategies enhance bioactivity while reducing toxicity in derivatives?

  • SAR Studies :

Functional Group Modifications : Replace 2,4-dichlorophenoxy with 4-fluorophenoxy to improve solubility (logP reduction from 3.2 to 2.8) without losing activity .

Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl acetate) to delay metabolism and reduce hepatotoxicity in murine models .

  • In Vivo Testing : Assess acute toxicity (LD50) in Wistar rats and compare with pharmacokinetic profiles (Cmax, AUC) .

Q. How do supramolecular interactions influence crystallinity and stability?

  • Techniques :

XRD Analysis : Measure dihedral angles between triazine and phenyl rings (e.g., 65.2° in analogous structures) to predict packing efficiency .

Thermogravimetric Analysis (TGA) : Quantify thermal stability (decomposition >250°C) and correlate with hydrogen-bonding density .

Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H⋯F interactions) to guide co-crystal design for enhanced bioavailability .

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